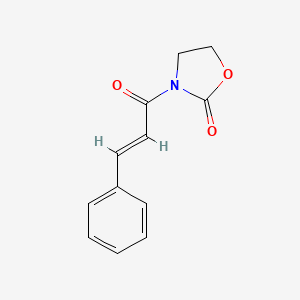

3-Cinnamoyloxazolidin-2-one

Description

Properties

IUPAC Name |

3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFIOCKXBSMAKY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnamoyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cinnamoyl chloride with oxazolidin-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Cinnamoyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cinnamoyl group to a saturated alkyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized oxazolidinone derivatives.

Reduction: Saturated alkyl-substituted oxazolidinones.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Cinnamoyloxazolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in developing new antibacterial agents, particularly against resistant strains.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-Cinnamoyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Oxazolidin-2-one Derivatives

Structural Features and Substituent Effects

The biological and chemical properties of oxazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The cinnamoyl group in this compound enhances electron delocalization compared to alkyl or fluorinated substituents.

- Hydrogen Bonding : Compounds like the hydroxyethyl-phenylacetamide derivative form stable dimers via hydrogen bonds, which are absent in the cinnamoyl analog .

- Lipophilicity : Fluorinated derivatives exhibit superior lipophilicity, making them suitable for phase-transfer catalysis, whereas the cinnamoyl group balances aromaticity and moderate polarity .

Biological Activity

3-Cinnamoyloxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with oxazolidinone precursors. The process can be optimized through various coupling methods, including the Chan–Evans–Lam coupling technique, which has been reported to yield high purity and yield of the desired product .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator. The concentration-dependent effects were measured using the Griess assay, revealing a marked reduction in NO levels upon treatment with this compound compared to control groups .

Table 1: Effect of this compound on Nitric Oxide Production

| Concentration (µg/mL) | NO Production (µg/mL) |

|---|---|

| Control | 20 |

| 5 | 15 |

| 10 | 10 |

| 20 | 5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The growth inhibition was assessed using the MTT assay, which indicated that the compound significantly reduces cell viability in a concentration-dependent manner.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | GI50 (µM) | % Viability at 10 µM |

|---|---|---|

| MDA-MB-231 | 28 | <47% |

| PC-3 | 38 | ~56% |

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

The proposed mechanism for the biological activity of this compound includes modulation of signaling pathways involved in inflammation and cancer progression. It is hypothesized that the compound interferes with NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines and enhanced apoptotic signaling in cancer cells .

In Vivo Studies

Recent studies have also explored the in vivo effects of this compound. An animal model of inflammation demonstrated that administration of this compound significantly reduced swelling and pain associated with induced inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Clinical Implications

While preclinical studies are promising, further research is needed to evaluate the safety and efficacy of this compound in human subjects. Future clinical trials will be essential to establish therapeutic dosages and potential side effects.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-Cinnamoyloxazolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer :

- Synthetic Routes :

Chiral Auxiliary Approach : Fluorinated oxazolidinone derivatives (e.g., 4-Benzyl-5-tridecafluorooctyl-oxazolidin-2-one) are synthesized via nucleophilic substitution or acyl transfer reactions, using catalysts like DMAP or Lewis acids to optimize yields .

Quinoxaline-Functionalized Derivatives : Nitrobenzyl-substituted oxazolidin-2-ones are synthesized via condensation reactions between cinnamoyl chloride and oxazolidinone precursors under anhydrous conditions, with yields improved by slow reagent addition and inert atmospheres .

- Optimization Strategies :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., dichloromethane for solubility vs. hexane for crystallization).

- Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts.

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR/IR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., cinnamoyl doublet-of-doublets at δ 6.5–7.5 ppm for trans-vinyl protons) .

- IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ for oxazolidinone; conjugated cinnamoyl C=O at ~1680 cm⁻¹) .

- X-Ray Crystallography : Resolve stereochemistry and bond angles (e.g., oxazolidinone ring puckering and cinnamoyl planarity) using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K cooling) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

- Methodological Answer :

- Chiral Auxiliary Design : Fluorinated auxiliaries (e.g., 4-Benzyl-5-tridecafluorooctyl-oxazolidin-2-one) induce asymmetry via steric and electronic effects during acyl transfer reactions. The fluorinated side chain enhances crystallinity for easier diastereomer separation .

- Stereochemical Control :

- Use (-)-Sparteine or Evans’ oxazaborolidine catalysts to favor specific transition states.

- Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis.

Q. What strategies resolve contradictions between spectral data and crystallographic results for this compound derivatives?

- Methodological Answer :

- Cross-Verification :

Compare NMR-derived coupling constants with X-ray torsion angles to validate conformer populations .

Reconcile IR carbonyl stretches with crystallographic bond lengths (e.g., shorter C=O bonds correlate with higher stretching frequencies) .

- Statistical Analysis : Apply R-factors and residual density maps in crystallography to assess model accuracy .

- Dynamic NMR : Use variable-temperature studies to detect rotameric equilibria that may explain spectral discrepancies .

Q. How can the bioactivity of this compound be evaluated against therapeutic targets?

- Methodological Answer :

- In Vitro Assays :

| Assay Type | Target | Protocol | Reference |

|---|---|---|---|

| Anticancer | Kinases | Measure IC₅₀ via ATP competition assays using purified enzymes . | |

| Antimicrobial | Bacterial Topoisomerase IV | Conduct MIC determinations in broth dilution assays. | Adapted from |

- Structure-Activity Relationship (SAR) :

- Modify cinnamoyl substituents (e.g., electron-withdrawing groups) to enhance target binding.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites.

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks :

Standardize assay conditions (e.g., pH, temperature, cell line passage number).

Validate compound purity via HPLC (>95%) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.